molecular formula C16H25N3O B14328176 4-Phenyl-1,5,9-triazacyclotridecan-2-one CAS No. 110425-69-9

4-Phenyl-1,5,9-triazacyclotridecan-2-one

Cat. No.: B14328176
CAS No.: 110425-69-9
M. Wt: 275.39 g/mol
InChI Key: BADPCEQCNDAELC-UHFFFAOYSA-N
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Description

4-Phenyl-1,5,9-triazacyclotridecan-2-one is a cyclic compound that belongs to the class of spermidine alkaloids. It is characterized by a triazacyclotridecane ring with a phenyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1,5,9-triazacyclotridecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted amine with a suitable lactam precursor. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired cyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,5,9-triazacyclotridecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-Phenyl-1,5,9-triazacyclotridecan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenyl-1,5,9-triazacyclotridecan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-1,5,9-triazacyclotridecan-2-one is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

110425-69-9

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

4-phenyl-1,5,9-triazacyclotridecan-2-one

InChI

InChI=1S/C16H25N3O/c20-16-13-15(14-7-2-1-3-8-14)18-12-6-10-17-9-4-5-11-19-16/h1-3,7-8,15,17-18H,4-6,9-13H2,(H,19,20)

InChI Key

BADPCEQCNDAELC-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(=O)CC(NCCCNC1)C2=CC=CC=C2

Origin of Product

United States

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